molecular formula C16H20N4O2 B3906635 N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide

N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide

Cat. No. B3906635
M. Wt: 300.36 g/mol
InChI Key: LYPZTVRBOVFPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide, commonly known as DIMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIMEB is a malonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of DIMEB is not fully understood. However, it has been suggested that DIMEB inhibits the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and division. DIMEB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
DIMEB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and division. DIMEB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DIMEB has been shown to have antifungal, antiviral, and antibacterial properties.

Advantages and Limitations for Lab Experiments

DIMEB has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer activity has been extensively studied. However, DIMEB has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for the study of DIMEB. One potential direction is to further investigate its mechanism of action and its potential use as a diagnostic tool for detecting cancer cells. Another potential direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully characterize the potential side effects of DIMEB.

Scientific Research Applications

DIMEB has been extensively studied for its potential applications in medical research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. DIMEB has also been shown to have antifungal, antiviral, and antibacterial properties. In addition, DIMEB has been studied for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-3-4-12(2)14(7-11)20-16(22)8-15(21)18-6-5-13-9-17-10-19-13/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,17,19)(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPZTVRBOVFPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide
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N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide
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N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide
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N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide
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N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide

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